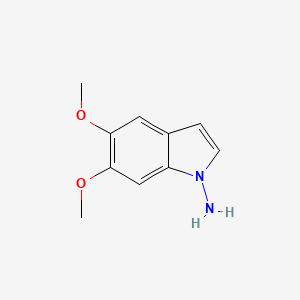
5,6-Dimethoxy-1H-indol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-1H-indol-1-amine: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-indol-1-amine typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethoxy-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Dimethoxy-1H-indol-1-amine is used as a building block in the synthesis of more complex indole derivatives. It is also studied for its reactivity and potential to form novel compounds .
Biology: In biological research, indole derivatives are investigated for their roles in cell signaling and as potential therapeutic agents. This compound may be explored for its effects on various biological pathways .
Medicine: Indole derivatives, including this compound, are of interest in medicinal chemistry for their potential to treat diseases such as cancer, microbial infections, and neurological disorders .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1H-indol-1-amine involves its interaction with various molecular targets. The indole ring system can bind to receptors and enzymes, modulating their activity. This interaction can affect cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Indole: The parent compound with a simpler structure.
5-Methoxy-1H-indol-1-amine: A derivative with a single methoxy group.
6-Methoxy-1H-indol-1-amine: Another derivative with a methoxy group at a different position.
Uniqueness: 5,6-Dimethoxy-1H-indol-1-amine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5,6-dimethoxyindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3 |
Clave InChI |
NEFRMBASPIIITD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



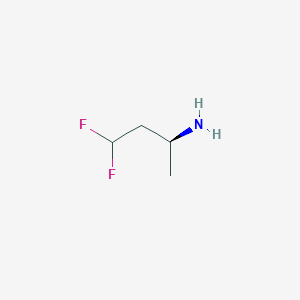
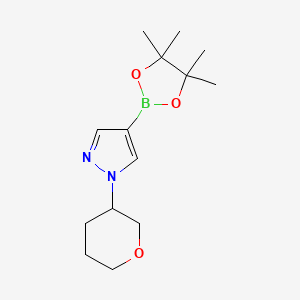
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

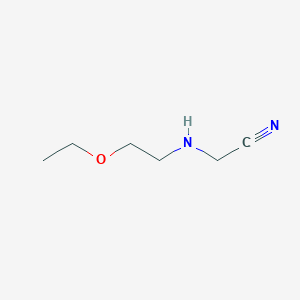
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
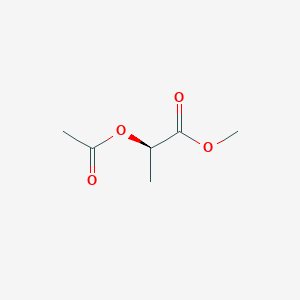


![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
